molecular formula C10H12F3N B15311817 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine

3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine

Cat. No.: B15311817
M. Wt: 203.20 g/mol
InChI Key: DGWSTMUTHQNFOC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine is a fluorinated amine derivative featuring a propan-1-amine backbone substituted with a trifluoromethyl group at the third carbon and a para-tolyl (4-methylphenyl) group at the second carbon. Its molecular formula is C₁₀H₁₁F₃N, with a molecular weight of 202.11 g/mol. This compound has garnered attention in medicinal chemistry due to its role in tumor necrosis factor-alpha (TNF-α) inhibition, where the p-tolyl group is critical for maintaining activity .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

3,3,3-trifluoro-2-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-7-2-4-8(5-3-7)9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3

InChI Key

DGWSTMUTHQNFOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of alkenes or alkynes using reagents such as Togni’s reagent or Umemoto’s reagent . The reaction conditions often involve the use of a catalyst, such as piperazine, and are carried out under mild conditions to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

The p-tolyl group in 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine is a key pharmacophore. Modifications to this moiety significantly alter biological activity:

  • 4-Chlorophenyl (40c) , 4-bromophenyl (40d) , and 4-methoxyphenyl (40e) analogs exhibit reduced TNF-α inhibitory potency compared to the p-tolyl variant. Larger substituents like 4-trifluoromethyl (40f) or 4-ethyl (40h) groups further diminish activity, highlighting the steric and electronic sensitivity of the target binding site .
  • 3-(Trifluoromethyl)phenyl (CAS 1509631-85-9, C₁₀H₉F₆N, MW 257.18 g/mol) introduces a bulkier, electron-withdrawing group.
Table 1: Impact of Aromatic Substituents on Activity
Compound Aromatic Substituent Molecular Weight (g/mol) TNF-α Inhibition Activity
Target compound p-tolyl 202.11 High
40c 4-chlorophenyl ~216.5* Reduced
40f 4-trifluoromethyl ~250.1* Dramatically reduced
1509631-85-9 3-trifluoromethyl 257.18 Likely reduced

*Estimated based on molecular formula.

Heterocyclic Replacements

Replacing the p-tolyl group with heterocycles alters both physicochemical properties and biological behavior:

  • Its use in radiopharmacy (e.g., Aβ plaque imaging) suggests utility in diagnostics over therapeutics .
  • Thiophen-3-yl (CAS 1820736-32-0, C₇H₉ClF₃NS , MW 231.66 g/mol): Thiophene acts as a phenyl bioisostere but introduces sulfur-based electronic effects. The hydrochloride salt form may enhance aqueous solubility .

Modifications to the Amine Backbone

  • 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine (CAS 1211517-48-4, C₅H₁₀F₃N , MW 141.13 g/mol): The addition of dimethyl groups increases steric hindrance, likely reducing binding affinity to targets requiring precise spatial alignment .
  • N-(3-[18F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine : Used in pretargeted imaging, this derivative exhibits superior brain clearance compared to analogs, highlighting the impact of fluorine-18 labeling and tetrazine groups on pharmacokinetics .
Table 2: Backbone and Functional Group Modifications
Compound Structural Feature Molecular Weight (g/mol) Key Property/Application
Target compound p-tolyl, trifluoromethyl 202.11 TNF-α inhibition
1211517-48-4 2,2-dimethyl 141.13 Likely reduced activity
N-(3-[18F]fluoro...propan-1-amine Fluorine-18, tetrazine ~300* Superior brain clearance

*Approximate due to radiopharmaceutical complexity.

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